molecular formula C14H28N2S3 B15195835 n,n,n',n'-Tetrapropan-2-yldicarbonotrithioic diamide CAS No. 4376-86-7

n,n,n',n'-Tetrapropan-2-yldicarbonotrithioic diamide

Cat. No.: B15195835
CAS No.: 4376-86-7
M. Wt: 320.6 g/mol
InChI Key: OBBSBBMAXANVAZ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrapropan-2-yldicarbonotrithioic diamide is a chemical compound with the CAS Registry Number 4376-86-7 and the molecular formula C14H28N2S3, corresponding to a molecular weight of 320.58 g/mol . Researchers can identify this compound by its InChI code: InChI=1/C14H28N2S3/c1-9(2)15(10(3)4)13(17)19-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 . Key physical properties include a predicted density of 1.07 g/cm³ and a flash point of 179.4°C . The compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

4376-86-7

Molecular Formula

C14H28N2S3

Molecular Weight

320.6 g/mol

IUPAC Name

di(propan-2-yl)carbamothioyl N,N-di(propan-2-yl)carbamodithioate

InChI

InChI=1S/C14H28N2S3/c1-9(2)15(10(3)4)13(17)19-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

OBBSBBMAXANVAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)SC(=S)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide typically involves the reaction of propan-2-ylamine with carbon disulfide and a suitable halogenating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .

Industrial Production Methods: Industrial production of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment for precise control of reaction parameters and efficient separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. It is also employed in catalysis and as a ligand in coordination chemistry .

Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues in Catalytic Inhibition

N,N′-Diaryl-Oxalamic Acid Diamides (e.g., compounds [29], [30] from ):

  • Activity : High inhibitory activity against FAHD1 enzyme, with IC₅₀ values in the micromolar range.
  • Key Difference: Unlike the target compound, these lack thioamide groups and rely on aromatic substituents (e.g., aminopyridyl) for enzyme interaction. Symmetry loss (e.g., compound [37]) abolishes activity, suggesting substituent positioning is critical .

Ursolic Acid (UA) Diamide Derivatives ():

  • Structure : Diamide linkers at the C-28 position with variable chain lengths (n = 4–6).
  • Activity : Longer chains (n = 6) enhance NF-κB pathway inhibition in cancer cells.

Chelating Agents and Coordination Chemistry

Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA) ():

  • Structure : Hexadentate ligand with four carboxylate groups.
  • Function : Strong metal chelator (e.g., Ca²⁺, Mg²⁺) due to multiple coordination sites.
  • Key Difference : The target compound’s thioamide groups could offer softer Lewis basicity, favoring binding to heavy metals (e.g., Hg²⁺, Pb²⁺) over EDTA’s preference for hard ions .

Phosphonic Diamide, N,N,N',N'-Tetraethyl-p-phenyl- ():

  • Structure : Phosphonic core with tetraethyl substituents.
  • Properties : logPₒcₜ/water = 3.189 (hydrophobic); calculated solubility (log₁₀WS) = -8.57.
  • Key Difference : The target compound’s sulfur atoms and isopropyl groups may further increase hydrophobicity, reducing aqueous solubility compared to phosphonic analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications Notable Findings
Target Compound Dicarbonotrithioic Tetrapropan-2-yl Potential catalysis, chelation Hypothesized metal binding via thioamide groups
N,N′-Diaryl-Oxalamic Acid Diamide Oxalamic acid Aryl (e.g., aminopyridyl) FAHD1 inhibition Symmetry not critical
Ursolic Acid Diamide Triterpene Alkyl chains (n=4–6) Anticancer (NF-κB pathway) Longer chains enhance activity
EDTA Ethylenediamine Carboxylate Metal chelation Broad-spectrum ion binding

Table 2: Physicochemical Properties

Compound logPₒcₜ/water Solubility (log₁₀WS) Molecular Weight
Target Compound ~3.5 (est.) Not reported ~450 (est.)
Phosphonic Diamide () 3.189 -8.59 Not reported
Butylboronic Acid Diamide Ester Not reported Not reported 270.13

Biological Activity

Introduction

N,N,N',N'-Tetrapropan-2-yldicarbonotrithioic diamide (CAS Number: 4376-86-7) is a compound of interest in the field of agrochemicals, particularly for its potential insecticidal properties. This article explores its biological activity, focusing on its efficacy against various pests, structure-activity relationships (SAR), and relevant case studies.

Chemical Properties

  • Molecular Formula: C14H28N2S3
  • Molecular Weight: 320.58 g/mol
  • Density: 1.07 g/cm³
  • Boiling Point: 372.9°C
  • Flash Point: 179.4°C

These properties contribute to its stability and potential effectiveness as an insecticide.

Insecticidal Activity

Recent studies have evaluated the insecticidal activity of this compound against various pests, including Plutella xylostella and Aphis craccivora. The results indicate that while some related compounds exhibit significant lethality, the activity of this specific diamide is comparatively limited.

Summary of Biological Assays

CompoundTarget PestConcentration (mg/L)Lethality (%)
C-2Plutella xylostella500100
C-3Aphis craccivora500100
D-2Plutella xylostella0.62560
This compoundPlutella xylostella500Negligible

The data suggests that while certain derivatives show high efficacy, this compound itself does not demonstrate significant insecticidal properties at tested concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the molecular structure can enhance biological activity. For instance, compounds with specific substituents such as methyl (CH₃) and bromine (Br) groups have shown improved efficacy against target pests. The presence of sulfur-containing groups in related compounds has been linked to increased bioactivity, suggesting that further structural optimization could yield more effective insecticides .

Key Findings from SAR Studies

  • Substituent Effects: Methyl and bromine substitutions significantly enhance lethality.
  • Sulfur Compounds: Sulfide derivatives generally exhibit higher insecticidal activity compared to their non-sulfur counterparts.
  • Concentration Dependency: Efficacy is often concentration-dependent, with lower concentrations yielding reduced activity.

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in agricultural settings:

Case Study 1: Efficacy Against Plutella xylostella

In a controlled trial, crops treated with this compound showed minimal impact on the population of Plutella xylostella compared to standard treatments like Broflanilide, which achieved over 90% lethality at similar concentrations. This highlights the need for further exploration into the compound's formulation or combination with other active ingredients to enhance its effectiveness .

Case Study 2: Toxicity Assessment

Toxicity assessments revealed that while this compound has low toxicity towards beneficial insects, its overall insecticidal activity remains insufficient for practical agricultural use without modification or enhancement through synergistic formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N,N',N'-Tetrapropan-2-yldicarbonotrithioic diamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between thiocarbonyl precursors and isopropylamine derivatives. For example, analogous diamides (e.g., halogen-free phosphonic diamides) are synthesized by reacting chlorinated intermediates with amines in tetrahydrofuran (THF) at room temperature, using triethylamine as a base to neutralize HCl byproducts . Optimize stoichiometry (e.g., 1:4 molar ratios for amine-chloride reactions) and monitor progress via thin-layer chromatography (TLC) to ensure completion .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using Mo Kα radiation (λ = 0.71073 Å) is standard. Crystals are grown via slow evaporation of solvent. Data collection involves resolving ~14,000 reflections (e.g., 6250 unique reflections) and refining structures with software like SHELX. Key parameters include bond angles (e.g., P–S–C ~109.5°) and hydrogen bonding networks (N–H···O/S), which stabilize crystal packing . For accuracy, conduct low-temperature measurements (e.g., 150 K) to minimize thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use a combination of:

  • FT-IR : Identify S–C=S (~1200–1050 cm⁻¹) and N–H stretching (~3300 cm⁻¹).
  • NMR : ¹³C NMR resolves thiocarbonyl carbons (δ ~200–220 ppm) and isopropyl groups (δ ~20–25 ppm for CH₃).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak for C₈H₁₈N₂S₃: theoretical m/z 246.1).
    • Cross-reference with crystallographic data to validate assignments .

Advanced Research Questions

Q. How can computational methods improve the design of This compound for metal ion sequestration?

  • Methodology : Density Functional Theory (DFT) optimizes ligand geometry and binding affinity. For example, malonamide derivatives show 4x higher europium extraction efficiency when alkyl chains are tailored for hydrophobic interactions . Parametrize models using crystallographic bond lengths/angles and simulate solvent extraction kinetics (e.g., CHCl₃/water systems) to predict performance .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in solvent extraction efficiency?

  • Methodology :

  • Controlled Variables : Test extraction under fixed pH, temperature, and ionic strength.
  • Batch Experiments : Compare distribution coefficients (D) across solvents (e.g., THF vs. DMF) to identify solvent-ligand interactions.
  • Error Analysis : Use triplicate measurements and statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors.
    • For example, inconsistent D values may arise from incomplete ligand protonation or competing side reactions, which can be mitigated via pre-equilibration of phases .

Q. How do steric effects from isopropyl substituents influence the compound’s reactivity or coordination chemistry?

  • Methodology : Compare reactivity with less hindered analogs (e.g., N,N,N',N'-tetramethyl derivatives).

  • Kinetic Studies : Monitor reaction rates in SN2 reactions (e.g., with alkyl halides).
  • Crystallography : Analyze bond angles (e.g., C–N–C) to quantify steric strain.
  • DFT : Calculate energy barriers for ligand rotation or metal adduct formation.
    • Bulky isopropyl groups reduce nucleophilicity but enhance selectivity in metal binding due to restricted conformational flexibility .

Safety & Handling in Research Settings

Q. What precautions are essential when handling this compound in laboratory experiments?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation (H331 hazard) .
  • PPE : Nitrile gloves and safety goggles (H314/226 risks) .
  • Storage : In airtight containers away from oxidizers (P233/P210).
  • Waste Disposal : Neutralize residues with dilute NaOH before aqueous disposal (P501) .

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